Visomitin

Overview

Description

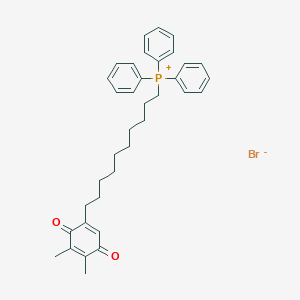

SKQ1 is a mitochondria-targeted antioxidant derived from plastoquinone, developed by Professor Vladimir Skulachev and his team. It is a lipophilic cation linked via a saturated hydrocarbon chain to an antioxidant moiety. Due to its lipophilic properties, SKQ1 can effectively penetrate various cell membranes and accumulate in the mitochondrial matrix .

Mechanism of Action

Target of Action

Visomitin, also known as SkQ1, is a novel mitochondrial-targeted antioxidant . Its primary targets are the mitochondria in cells, particularly in the ocular surface epithelial tissue . It is designed to sustain and restore mitochondrial function and interrupt apoptosis in mitochondrial conditions like Leber’s Hereditary Optic Neuropathy (LHON) and Dry Eye Disease (DED) .

Mode of Action

This compound interacts with its targets, the mitochondria, by reducing oxidative stress within these organelles . It effectively eliminates excessive intracellular reactive oxygen species (ROS), which are often associated with inflammation and cellular damage . By doing so, this compound can suppress inflammation and promote healing in ocular surface diseases .

Biochemical Pathways

This compound affects several biochemical pathways related to inflammation and wound healing. It has been shown to suppress the activity of p38 mitogen-activated protein kinase (MAPK) and ERK1/2 signaling pathways . These pathways are involved in cellular responses to stress and inflammation. By suppressing their activity, this compound can reduce inflammation and promote healing in the ocular surface .

Pharmacokinetics

It is known that this compound is administered topically as eye drops , suggesting that it is absorbed through the ocular surface. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

This compound has been shown to have significant effects at the molecular and cellular levels. It significantly suppresses the production of the inflammatory biomarker prostaglandin E2 (PGE2) in human conjunctival epithelial cell cultures . It also enhances corneal epithelial wound healing, likely through enhancement of cell proliferation and migration . Furthermore, this compound has been shown to protect the myocardial mitochondrial structure and reduce the release of peripheral blood mtDNA after hemorrhagic shock, indicating its potential protective effects on the heart .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the effectiveness of this compound in treating dry eye disease (DED) and other ocular surface diseases may be influenced by factors such as the severity of the disease, the patient’s overall health status, and the presence of other eye conditions . .

Biochemical Analysis

Biochemical Properties

Visomitin interacts with various biomolecules in the body. It plays a significant role in biochemical reactions, particularly those involving reactive oxygen species (ROS). As a mitochondrial-targeted antioxidant, this compound is designed to protect the ocular surface from oxidative stress at the mitochondrial level .

Cellular Effects

This compound has demonstrated significant effects on various types of cells and cellular processes. For instance, it has been shown to suppress the production of the inflammatory biomarker prostaglandin E2 (PGE2) in human conjunctival epithelial cell cultures . Furthermore, this compound significantly enhances corneal epithelial wound healing, likely through enhancement of cell proliferation and migration .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It is known to inhibit the activity of the p38 mitogen-activated protein kinase (MAPK) signaling cascade . This inhibition is believed to play a key role in this compound’s ability to enhance wound healing and suppress inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, this compound has been shown to suppress PGE2 production in a dose and treatment time-dependent manner . Furthermore, the wound closure rates were increased by 4% in 4 hours and by 9% after 8–12 hours in the presence of 50 nM this compound .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, including OXYS rats . These studies have shown that this compound can suppress the development of age-related diseases and enhance the structural and functional parameters of the retinal pigment epithelium cells .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the management of oxidative stress. As a mitochondrial-targeted antioxidant, it plays a key role in controlling the generation of reactive oxygen species (ROS) in mitochondria .

Subcellular Localization

This compound is targeted to the mitochondria, a subcellular organelle. This localization is crucial for its function as a mitochondrial antioxidant . By localizing to the mitochondria, this compound can effectively neutralize ROS and protect the cell from oxidative damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

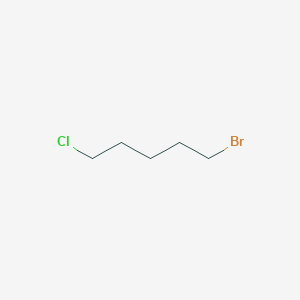

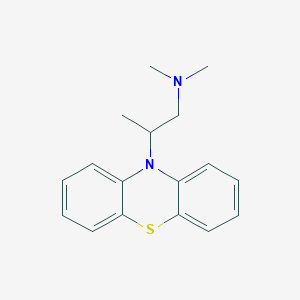

The synthesis of SKQ1 involves the conjugation of plastoquinone with a lipophilic cation, typically triphenylphosphonium. The process includes several steps:

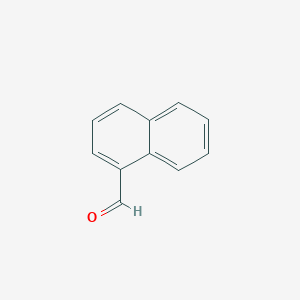

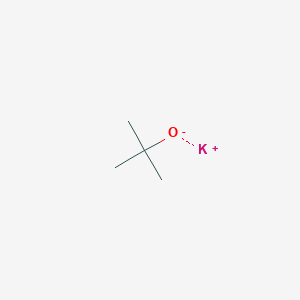

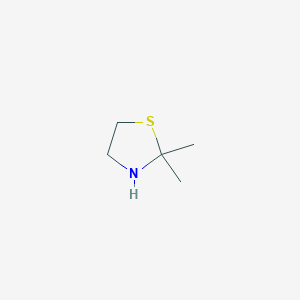

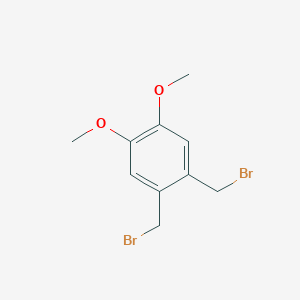

Preparation of Plastoquinone Derivative: Plastoquinone is modified to introduce a reactive functional group.

Conjugation with Lipophilic Cation: The modified plastoquinone is reacted with triphenylphosphonium under specific conditions to form the final SKQ1 compound

Industrial Production Methods

Industrial production of SKQ1 involves scaling up the synthetic route while ensuring the purity and stability of the compound. This includes optimizing reaction conditions, purification processes, and quality control measures to produce SKQ1 at a commercial scale .

Chemical Reactions Analysis

Types of Reactions

SKQ1 undergoes various chemical reactions, including:

Oxidation-Reduction: SKQ1 can be oxidized and reduced, allowing it to act as an antioxidant by neutralizing reactive oxygen species.

Substitution Reactions: The lipophilic cation can undergo substitution reactions, modifying the compound’s properties

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Various nucleophiles can be used to substitute the lipophilic cation

Major Products

The major products formed from these reactions include oxidized and reduced forms of SKQ1, as well as substituted derivatives with modified properties .

Scientific Research Applications

SKQ1 has a wide range of scientific research applications:

Chemistry: Used as a model compound to study mitochondrial-targeted antioxidants.

Biology: Investigated for its role in protecting cells from oxidative stress and apoptosis.

Medicine: Explored for its potential in treating age-related diseases, cardiovascular diseases, and neurodegenerative disorders.

Industry: Used in the development of pharmaceuticals, such as Visomitin eye drops for treating dry eye syndrome .

Comparison with Similar Compounds

Similar Compounds

MitoQ: Another mitochondria-targeted antioxidant, but with ubiquinone instead of plastoquinone.

TPPB: A compound with alpha-tocopherol linked to triphenylphosphonium.

SkQR1: A derivative of SKQ1 with rhodamine instead of triphenylphosphonium

Uniqueness of SKQ1

SKQ1 is unique due to its plastoquinone moiety, which provides higher antioxidant activity compared to ubiquinone. It also has a higher efficiency in penetrating cell membranes and accumulating in the mitochondrial matrix .

Properties

IUPAC Name |

10-(4,5-dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H42O2P.BrH/c1-29-30(2)36(38)31(28-35(29)37)20-12-7-5-3-4-6-8-19-27-39(32-21-13-9-14-22-32,33-23-15-10-16-24-33)34-25-17-11-18-26-34;/h9-11,13-18,21-26,28H,3-8,12,19-20,27H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHFWTRUGAFNKW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=CC1=O)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42BrO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934826-68-3 | |

| Record name | SKQ-1 bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934826683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SKQ-1 BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B14500J3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

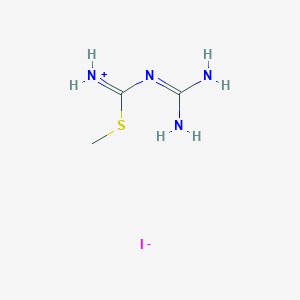

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-6-fluorobenzo[d][1,3]dioxole](/img/structure/B104280.png)